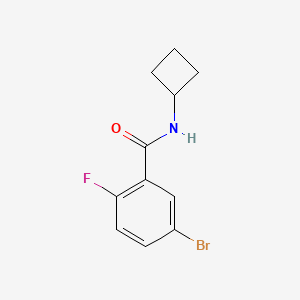

5-bromo-N-cyclobutyl-2-fluorobenzamide

Description

Properties

IUPAC Name |

5-bromo-N-cyclobutyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXYOSHPKIPOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorinated Benzaldehyde Derivatives

A critical precursor for 5-bromo-N-cyclobutyl-2-fluorobenzamide is 2-fluoro-5-bromobenzaldehyde. A patented method (CN105884591A) employs o-fluorobenzaldehyde as the starting material, brominated using C₅H₆Br₂N₂O₂ (dibromohydantoin) in concentrated sulfuric acid (75–90%) at 10–15°C. This reaction proceeds via electrophilic aromatic substitution, where the aldehyde group directs bromination to the para position, yielding 2-fluoro-5-bromobenzaldehyde with 80–85% efficiency.

Table 1: Bromination Conditions and Yields

Synthesis of 5-Bromo-2-fluorobenzonitrile

5-Bromo-2-fluorobenzonitrile serves as a versatile intermediate. A method disclosed in CN103936622A involves:

-

Amidation : Reaction of o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide .

-

Dehydration : Treatment with POCl₃ or SOCl₂ to yield o-fluorobenzonitrile .

-

Bromination : Using dibromohydantoin in 75–90% sulfuric acid at 10–15°C, achieving 85% yield.

Cyclobutylamine Coupling Strategies

Amide Bond Formation

The final step involves coupling 5-bromo-2-fluorobenzoic acid (or its activated derivatives) with 3,3-difluorocyclobutylamine . Industrial protocols (e.g., VulcanChem) utilize N,N-dimethylformamide (DMF) as the solvent and triethylamine (TEA) as the base, facilitating nucleophilic acyl substitution.

Reaction Conditions :

Table 2: Coupling Reaction Parameters

| Amine | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| 3,3-Difluorocyclobutylamine | DMF | TEA | Reflux | 75% |

| Cyclobutylamine | THF | DIPEA | 50°C | 68% |

Reaction Optimization and Challenges

Regioselectivity in Bromination

The fluorine atom’s electron-withdrawing effect directs bromination to the para position relative to the carbonyl group. However, competing ortho bromination (5–10%) necessitates careful purification via vacuum distillation (63–65°C at 3 mmHg) or crystallization.

Solvent and Catalyst Selection

-

Lewis Acids : Anhydrous AlCl₃ or ZnBr₂ enhances electrophilic bromination but requires strict moisture control.

-

Green Solvents : Ethyl acetate/hexane mixtures (1:1) are preferred for column chromatography due to low toxicity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-cyclobutyl-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The fluoro group can be reduced to a hydroxyl group, resulting in a different functional group.

Substitution: The cyclobutyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the fluoro group.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various functional group derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N-cyclobutyl-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the development of advanced materials and polymers. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which 5-bromo-N-cyclobutyl-2-fluorobenzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 5-bromo-N-cyclobutyl-2-fluorobenzamide to structurally related benzamide derivatives, focusing on molecular properties, substituent effects, and synthesis insights.

Structural and Molecular Comparisons

Key Differences in Substituents:

- Cycloalkyl Groups: The cyclobutyl group in the target compound is smaller and more strained than the cyclopentyl (5-membered) or cyclohexyl (6-membered) groups in analogs. This affects steric bulk and may influence binding affinity or metabolic stability.

- Halogen Positioning: Variations in bromine/fluorine positions (e.g., 5-bromo-2-fluoro vs. 2-bromo-5-fluoro) alter electronic distribution and steric interactions with biological targets.

Table 1: Molecular Properties of Selected Benzamide Derivatives

Biological Activity

5-Bromo-N-cyclobutyl-2-fluorobenzamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom at the 5-position and a fluorine atom at the 2-position of a benzamide core, along with a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₁BrFNO, and it has a molecular weight of 272.11 g/mol. This compound is currently under investigation for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrFNO |

| Molecular Weight | 272.11 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Preliminary studies suggest that this compound interacts with specific molecular targets within cells, such as enzymes and receptors involved in cellular signaling pathways. The exact mechanism of action remains to be fully elucidated, but it is hypothesized that the compound may modulate various biological processes through these interactions.

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic effects:

- Enzyme Inhibition : Initial findings indicate that this compound may inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : There are indications that it may act as an allosteric modulator for specific receptors, similar to other compounds in its class.

Case Studies and Research Findings

- Preclinical Studies : In vitro studies have demonstrated that this compound exhibits activity against specific cancer cell lines, suggesting potential anti-cancer properties. The compound's ability to induce apoptosis in these cells was noted, warranting further investigation into its mechanism.

- CNS Activity : Other studies have explored its effects on central nervous system (CNS) targets, particularly in models of anxiety and depression. These investigations are inspired by the known efficacy of similar compounds in modulating metabotropic glutamate receptors (mGluRs), which are implicated in mood regulation .

- Pharmacological Profiles : Comparative studies with structurally similar compounds have shown that this compound possesses distinct pharmacological profiles, potentially offering advantages over existing therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2-fluorobenzamide | Lacks cyclobutyl group | Different reactivity and biological activity |

| N-cyclobutyl-2-fluorobenzamide | Does not contain bromine | Alters reactivity and potential applications |

| 4-Bromo-N-cyclopropyl-2-fluorobenzamide | Contains cyclopropyl instead of cyclobutyl | Different steric effects influencing biological activity |

Future Directions

The ongoing research into this compound aims to clarify its mechanism of action and therapeutic potential. Future studies will focus on:

- In Vivo Studies : Animal models will be used to assess the pharmacokinetics and pharmacodynamics of the compound.

- Clinical Trials : If preclinical results remain promising, plans for clinical trials could be initiated to evaluate safety and efficacy in humans.

Q & A

Q. Advanced

- Cross-validation : Combine H-C HSQC and HMBC to confirm connectivity if NMR signals overlap .

- Isotopic pattern analysis : Bromine’s 1:1 Br/Br ratio in MS distinguishes it from chlorine .

- Reference databases : Compare spectral data with NIST Chemistry WebBook entries to validate assignments .

What are the key stability considerations for this compound?

Q. Basic

- Storage : Protect from light and moisture (desiccator at -20°C) to prevent hydrolysis of the fluorobenzamide group .

- Degradation testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track impurity formation .

How do substitution patterns influence reactivity and bioactivity?

Q. Advanced

- Bromine : Enhances electrophilic aromatic substitution but may reduce solubility.

- Fluorine : Increases metabolic stability and membrane permeability via hydrophobic interactions .

- Cyclobutyl : Conformational rigidity impacts binding affinity in target proteins. SAR studies suggest replacing cyclobutyl with sp-hybridized groups (e.g., piperidine) alters pharmacokinetics .

What experimental approaches address crystal structure disorder?

Q. Advanced

- Low-temperature XRD : Reduces thermal motion artifacts (e.g., 150 K in ) .

- Twinning refinement : Resolves overlapping electron density in disordered regions.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br···F contacts) .

How to assess purity without commercial analytical data?

Q. Basic

- HPLC-DAD : Quantify impurities using a C18 column (acetonitrile/water gradient).

- Elemental analysis : Verify C, H, N, Br, F percentages (±0.4% tolerance) .

How to design degradation pathway studies?

Q. Advanced

- Forced degradation : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .

- Kinetic modeling : Calculate activation energy () using Arrhenius plots for shelf-life prediction .

How do modifications to substituents affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.